Accelerated Hydrogelation Kinetics vs. MAX1: Achieving Functional Rigidity Within 40 Seconds
MAX8 undergoes significantly faster folding and self-assembly kinetics than its parent peptide MAX1 under identical buffer conditions (pH 7.4, 150 mM NaCl), enabling the formation of a mechanically functional hydrogel much more rapidly. In rheological time-sweep experiments, MAX8 forms a rigid hydrogel with a storage modulus (G′) exceeding 100 Pa within the first 40 seconds of triggering, and continues to stiffen over time [1]. In contrast, MAX1, which differs by a single amino acid (Lys15 in MAX1 is Glu in MAX8), exhibits slower assembly kinetics, resulting in a longer lag phase before reaching comparable mechanical integrity at the same peptide concentration [2].
| Evidence Dimension | Time to achieve functional hydrogel rigidity (G′ > 100 Pa) and comparative assembly rate |
|---|---|
| Target Compound Data | MAX8: G′ > 100 Pa within 40 seconds; exhibits faster folding and self-assembly kinetics [1] |
| Comparator Or Baseline | MAX1: Slower assembly kinetics with a longer lag phase; forms less rigid gels at identical concentration and buffer conditions [2] |
| Quantified Difference | Faster kinetic profile for MAX8 resulting in earlier onset of gel rigidity (quantified as G′ > 100 Pa at 40 sec for MAX8 vs. longer time for MAX1) |
| Conditions | Peptide dissolved in buffer at physiological pH 7.4 and 150 mM NaCl; rheological time-sweep measurements |
Why This Matters
Faster gelation kinetics are essential for ensuring uniform 3D cell encapsulation, preventing cell sedimentation before the matrix solidifies, and enabling rapid in situ gelation for injectable applications.
- [1] Haines-Butterick L, Rajagopal K, Branco M, Salick D, Rughani R, Pilarz M, et al. Controlling hydrogelation kinetics by peptide design for three-dimensional encapsulation and injectable delivery of cells. Proc Natl Acad Sci U S A. 2007 May 8;104(19):7791-6. doi: 10.1073/pnas.0701980104. PMID: 17470803; PMCID: PMC1876518. View Source
- [2] Branco MC, Nettesheim F, Pochan DJ, Schneider JP, Wagner NJ. Fast dynamics of semiflexible chain networks of self-assembled peptides. Biomacromolecules. 2009 Jun 8;10(6):1374-80. doi: 10.1021/bm801396e. PMID: 19413349; PMCID: PMC2738993. View Source
